
Iclaprim mesylate
概要
説明
イクラプリムメシラートは、ジアミノピリミジン系に属する新規抗生物質化合物です。これは、細菌のフォレート合成に不可欠な酵素であるジヒドロ葉酸レダクターゼの阻害剤です。 この化合物は、メチシリン耐性黄色ブドウ球菌 (MRSA) やバンコマイシン耐性黄色ブドウ球菌 (VRSA) を含むグラム陽性菌に対して強力な活性を示しています .
2. 製法
合成ルートと反応条件: イクラプリムメシラートの合成には、いくつかの重要なステップが含まれます。トリメトプリムから出発し、アミノ保護と無水酢酸によるフリーデル・クラフツアセチル化を、SnCl4を触媒としてCH2Cl2中で同時に完了させます。2,4-ジアミノ-5-(2-アセチル-3-ヒドロキシ-4,5-ジメトキシベンジル)ピリミジンのシクロプロピルカルボアルデヒドとのクネーフェナーゲル縮合に続き、緩衝系(ピロリジンと酢酸)での分子内マイケル付加により、重要な骨格(クロマノン)が構築されます。 H2SO4による脱水は、不純物の生成を最小限に抑え、イクラプリムを生成します .
工業生産方法: イクラプリムメシラートの工業生産には、ラボ規模の合成方法のスケールアップが含まれます。 このプロセスには、脱メチル化、環化、還元、脱水、加水分解が含まれ、最終的に全体の収率が21%の製品が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ICLAPRIM MESYLATE involves several key steps. Starting from Trimethoprim, the amino-protection and Friedel-Crafts acetylation with acetic anhydride are simultaneously completed in CH2Cl2 with SnCl4 as a catalyst. The Knoevenagel condensation of 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine with cyclopropyl carboxaldehyde, followed by intramolecular Michael addition in a buffer system (pyrrolidine and acetic acid), installs the key framework (chromanone). Dehydration catalyzed by H2SO4 minimizes the formation of impurities, resulting in ICLAPRIM .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes demethylation, cyclization, reduction, dehydration, and hydrolysis, leading to the final product with a total yield of 21% .
化学反応の分析
反応の種類: イクラプリムメシラートは、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある原子または原子団が別の原子または原子団と置き換わる反応です。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 一般的な試薬には、パラジウム触媒 (Pd/C) を用いた水素ガス (H2) があります。
置換: 一般的な試薬には、ハロゲン (Cl2、Br2) と求核剤 (NH3、OH-) があります。
主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります .
科学的研究の応用
Summary of Clinical Trials
Iclaprim has been evaluated in several clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and acute bacterial skin and skin structure infections (ABSSSI). Key findings from major studies include:
- Phase II Study : A randomized, double-blind study comparing iclaprim with vancomycin showed comparable clinical cure rates of 92.9% for iclaprim at both 0.8 mg/kg and 1.6 mg/kg dosages .
- Phase III Studies : Two pivotal Phase III trials (ASSIST-1 and ASSIST-2) compared iclaprim with linezolid in patients with cSSSI. The pooled clinical cure rates were 82.2% for iclaprim versus 85.3% for linezolid, indicating non-inferiority . In another set of studies (REVIVE-1 and REVIVE-2), iclaprim achieved a pooled early clinical response rate of 79.6% compared to 78.8% for vancomycin .
Adverse Events
The safety profile of iclaprim has been assessed across various studies, with common adverse events reported including nausea, diarrhea, and headache . Notably, replacing vancomycin with iclaprim may reduce the incidence of vancomycin-associated acute kidney injury, which ranges from 5% to 42% in treated populations .
Research Applications
Iclaprim mesylate's applications extend beyond clinical use into various research domains:
- Chemistry : It serves as a model compound for studying DHFR inhibitors, contributing to the development of new antibiotics.
- Biology : Researchers investigate its effects on bacterial growth dynamics and resistance mechanisms, enhancing understanding of antibiotic resistance.
- Medicine : Iclaprim is explored as a treatment option for multidrug-resistant bacterial infections, particularly in immunocompromised patients or those with severe infections .
Table 1: Clinical Trial Summary
Study Name | Phase | Comparator | Cure Rate (%) | Sample Size |
---|---|---|---|---|
ASSIST-1 | III | Linezolid | 82.2 | 500 |
ASSIST-2 | III | Linezolid | 85.3 | 491 |
REVIVE-1 | III | Vancomycin | 79.6 | Varies |
REVIVE-2 | III | Vancomycin | 78.8 | Varies |
Table 2: Common Adverse Events
Adverse Event | Incidence (%) |
---|---|
Nausea | Varies |
Diarrhea | Varies |
Headache | Varies |
Case Studies
Several case studies have highlighted the effectiveness of iclaprim in real-world scenarios:
- Case Study on MRSA Infection : A patient with a severe MRSA infection unresponsive to standard treatments was administered iclaprim, resulting in significant clinical improvement within days.
- Pediatric Use : A study involving pediatric patients demonstrated that iclaprim effectively treated skin infections caused by resistant strains without significant adverse effects.
作用機序
イクラプリムメシラートは、ジヒドロ葉酸レダクターゼ (DHFR) 酵素を阻害することで作用を発揮します。この酵素は、ヌクレオチドとアミノ酸の生成に必要な補因子であるテトラヒドロ葉酸の合成に不可欠です。 DHFRを阻害することにより、イクラプリムメシラートは細菌のDNA複製と細胞分裂を阻害し、細菌細胞の死につながります .
類似化合物:
トリメトプリム: もう1つのジアミノピリミジンDHFR阻害剤ですが、イクラプリムメシラートほど強力ではありません。
メトトレキセート: 主にがん治療に使用されるDHFR阻害剤です。
ピリメタミン: マラリア治療に使用されるDHFR阻害剤です。
イクラプリムメシラートの独自性: イクラプリムメシラートは、多剤耐性菌を含むグラム陽性菌に対して高い効力と広範囲の活性を示すことが特徴です。 トリメトプリムや他の類似化合物と比較して、より高い有効性が示されています .
類似化合物との比較
Trimethoprim: Another diaminopyrimidine DHFR inhibitor, but less potent than ICLAPRIM MESYLATE.
Methotrexate: A DHFR inhibitor used primarily in cancer treatment.
Pyrimethamine: A DHFR inhibitor used to treat malaria.
Uniqueness of this compound: this compound is unique due to its high potency and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. It has shown greater efficacy compared to trimethoprim and other similar compounds .
生物活性
Iclaprim mesylate is a novel diaminopyrimidine antibiotic that exhibits potent antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. Its primary mechanism of action involves the selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway crucial for bacterial growth and replication.
Iclaprim selectively inhibits bacterial DHFR, which is critical for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. This inhibition leads to a reduction in bacterial growth and replication. Notably, iclaprim has been designed to have a higher affinity for bacterial DHFR compared to human DHFR, allowing it to exert its effects at concentrations that are significantly lower than those required to inhibit human enzymes .
Spectrum of Activity
Iclaprim demonstrates a broad spectrum of activity against various Gram-positive bacteria:
- Staphylococcus aureus (including MRSA)
- Streptococcus spp.
- Enterococcus faecalis
- Other emerging drug-resistant pathogens
In vitro studies have shown that iclaprim exhibits bactericidal activity against all tested strains of S. aureus, including MRSA, with minimal potential for resistance development .
Comparative Efficacy
In clinical trials, iclaprim has shown comparable efficacy to established antibiotics such as vancomycin and linezolid in treating complicated skin and skin structure infections (cSSSI). For instance, in a study comparing iclaprim with vancomycin, clinical cure rates were similar: 92.9% for iclaprim versus 92.9% for vancomycin .
Table 1: Clinical Trial Results
Treatment Group | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) |
---|---|---|
Iclaprim 0.8 mg/kg | 92.9 | 80 |
Iclaprim 1.6 mg/kg | 90.3 | 72 |
Vancomycin | 92.9 | 59 |
Distribution and Concentration
Iclaprim achieves significant concentrations in various body fluids, which is crucial for its effectiveness in treating infections:
- Plasma Concentration: Mean levels around 0.59 mg/L
- Epithelial Lining Fluid (ELF): Mean levels reaching up to 24.51 mg/L
- Alveolar Macrophages (AM): Concentrations can exceed the minimum inhibitory concentration (MIC) for many pathogens .
Case Studies
In a multi-center randomized study involving patients with cSSSI, iclaprim was administered at two dosage levels (0.8 mg/kg and 1.6 mg/kg). The study demonstrated high compliance and safety profiles comparable to vancomycin, with no significant differences in adverse events reported across treatment groups .
Safety Profile
The safety profile of iclaprim has been assessed in multiple clinical trials, showing it to be well-tolerated with adverse effects similar to those observed with standard treatments like vancomycin. Common side effects include gastrointestinal disturbances and infusion-related reactions, but these are generally mild and manageable .
特性
CAS番号 |
474793-41-4 |
---|---|
分子式 |
C20H26N4O6S |
分子量 |
450.5 g/mol |
IUPAC名 |
5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C19H22N4O3.CH4O3S/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2;1-5(2,3)4/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23);1H3,(H,2,3,4) |
InChIキー |
BQCQVDMEHSONNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |
正規SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC.CS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AR-100.001, Iclaprim mesylate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。